An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(Bromomethyl)-5-methylpyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(Bromomethyl)-5-methylpyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Bromomethyl)-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the chemical shifts and coupling constants, grounded in the fundamental principles of NMR spectroscopy. Furthermore, this guide presents a detailed, field-proven protocol for the preparation of NMR samples and the acquisition of high-quality spectral data, ensuring reproducibility and accuracy in experimental workflows.
Introduction: The Structural Elucidation of a Key Pyridine Derivative
2-(Bromomethyl)-5-methylpyridine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its utility stems from the reactive bromomethyl group, which allows for a variety of subsequent chemical transformations. Accurate structural verification and purity assessment of this compound are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.[1] This guide will delve into the detailed analysis of both ¹H and ¹³C NMR spectra, providing a foundational understanding for scientists working with this and related pyridine derivatives.
The pyridine ring system presents a unique electronic environment due to the presence of the electronegative nitrogen atom, which significantly influences the chemical shifts of the ring protons and carbons.[1] The substituents, a bromomethyl group at the 2-position and a methyl group at the 5-position, further modulate these chemical shifts, leading to a characteristic and interpretable spectral fingerprint.
Predicted and Experimental NMR Data
The following sections provide a detailed breakdown of the ¹H and ¹³C NMR data for 2-(Bromomethyl)-5-methylpyridine. The ¹H NMR data is based on experimentally reported values, while the ¹³C NMR data is predicted based on established substituent effects in pyridine systems due to the limited availability of public experimental spectra for this specific molecule.
¹H NMR Spectral Data
The proton NMR spectrum of 2-(Bromomethyl)-5-methylpyridine provides a wealth of information regarding the connectivity and electronic environment of the hydrogen atoms in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.39 | d | 2.7 | 1H |
| H-4 | 7.61 | dd | 8.3, 2.7 | 1H |
| H-3 | 7.49 | d | 8.3 | 1H |
| -CH₂Br | 4.42 | s | - | 2H |
| -CH₃ | 2.35 (predicted) | s | - | 3H |
Solvent: CDCl₃ Reference:[2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The following are predicted chemical shifts based on the analysis of related pyridine derivatives.[3][4]
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-6 | ~150 |
| C-4 | ~138 |
| C-5 | ~132 |
| C-3 | ~124 |
| -CH₂Br | ~33 |
| -CH₃ | ~18 |
Note: These are predicted values and may differ from experimental results.
Spectral Interpretation and Rationale
A thorough understanding of the factors influencing chemical shifts is crucial for accurate spectral assignment.
Analysis of the ¹H NMR Spectrum
The proton chemical shifts in 2-(Bromomethyl)-5-methylpyridine are dictated by the electron-withdrawing nature of the nitrogen atom and the substituents.
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Aromatic Protons (H-3, H-4, H-6): The protons on the pyridine ring resonate in the downfield region (δ 7.0-8.5 ppm) due to the aromatic ring current.[1] The H-6 proton, being ortho to the electronegative nitrogen, is the most deshielded and appears at the lowest field (δ 8.39). The H-4 and H-3 protons appear at δ 7.61 and 7.49, respectively.
-
Coupling Constants: The observed coupling constants are characteristic of pyridine systems. The coupling between H-3 and H-4 is a typical ortho-coupling with J ≈ 8.3 Hz. The smaller coupling constant observed for H-4 (dd) and H-6 (d) is a meta-coupling (J ≈ 2.7 Hz).
-
Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group appear as a singlet at δ 4.42. The downfield shift is due to the strong electron-withdrawing effect of the adjacent bromine atom.[5]
-
Methyl Protons (-CH₃): The methyl protons are expected to resonate as a singlet around δ 2.35, a typical region for methyl groups attached to an aromatic ring.
Rationale for Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C chemical shifts are based on the additive effects of the substituents on the pyridine ring.
-
Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atoms of the pyridine ring exhibit a wide range of chemical shifts. C-2 and C-6, being closest to the nitrogen, are the most deshielded. The presence of the bromomethyl group at C-2 and the methyl group at C-5 will further influence the precise chemical shifts of the ring carbons.[6][7]
-
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear around δ 33 ppm, influenced by the attached bromine atom.
-
Methyl Carbon (-CH₃): The methyl carbon is predicted to have a chemical shift of approximately δ 18 ppm.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol should be followed.
Sample Preparation
Proper sample preparation is the cornerstone of a successful NMR experiment.[8][9][10]
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of 2-(Bromomethyl)-5-methylpyridine in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[11]
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Setup and Data Acquisition
The following is a generalized procedure for data acquisition on a modern NMR spectrometer.[12][13][14]
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated shimming procedure is performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the appropriate number of scans (typically 8-16 for a moderately concentrated sample).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set a sufficient number of scans (typically 128 or more) to achieve a good signal-to-noise ratio.
-
Acquire the FID.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (for CDCl₃, δH = 7.26 ppm; δC = 77.16 ppm).
Visualization of Molecular Structure and Workflow
Diagrams can aid in the visualization of the molecular structure and the experimental workflow.
Caption: Molecular structure of 2-(Bromomethyl)-5-methylpyridine.
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectra of 2-(Bromomethyl)-5-methylpyridine. By combining experimental data with well-established principles of NMR spectroscopy, a comprehensive interpretation of the chemical shifts and coupling constants has been presented. The inclusion of a detailed experimental protocol offers a practical resource for researchers, ensuring the acquisition of high-quality and reliable NMR data. This guide serves as a valuable tool for any scientist involved in the synthesis, characterization, and application of this important pyridine derivative.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
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Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]
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Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
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University of California, Berkeley. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). NMR Operation Guide. Retrieved from [Link]
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Wiley. (n.d.). NMR-Spectroscopy: Data Acquisition, 2nd, Completely Revised and Updated Edition. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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SpectraBase. (n.d.). 5-[diphenyl(2-pyridinyl)methyl]pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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